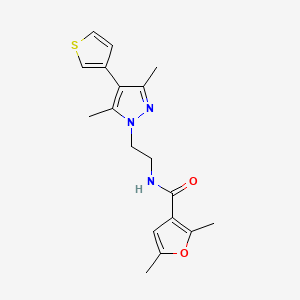

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring and a furan-carboxamide side chain. The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling strategies. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-11-9-16(14(4)23-11)18(22)19-6-7-21-13(3)17(12(2)20-21)15-5-8-24-10-15/h5,8-10H,6-7H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBLQJLVXATGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide (CAS No. 2034375-47-6) is a synthetic compound with potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on diverse research findings.

The molecular formula of the compound is , with a molecular weight of 343.45 g/mol. Its structure features a furan ring and a pyrazole moiety, which are often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and furan derivatives exhibit significant anticancer properties. For instance, related compounds were screened for their inhibitory effects on various cancer cell lines. A study demonstrated that derivatives of pyrazole showed cytotoxic effects against glioma cells, indicating the potential of similar structures like this compound in cancer treatment .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | C6 Glioma | 5.13 |

| Compound B | L929 (Healthy) | >100 |

| This compound | TBD | TBD |

Flow cytometry analyses have shown that related compounds induce apoptosis in cancer cells by arresting the cell cycle at specific phases. For example, one derivative was found to inhibit the cell cycle by 45.1% in the G0/G1 phase and 32.9% in the S phase . This suggests that this compound may also exhibit similar mechanisms.

Enzyme Inhibition

Another aspect of biological activity includes the inhibition of specific enzymes. The compound's structural characteristics suggest it may interact with enzymes like alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase), which are critical in various physiological processes .

Case Studies

A case study involving a series of pyrazole derivatives indicated promising results in terms of their ability to inhibit human recombinant alkaline phosphatases. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s pyrazole-thiophene-furan architecture distinguishes it from other heterocyclic analogs. For example:

- Imidazole derivatives : These often exhibit stronger hydrogen-bonding interactions due to additional nitrogen sites but lack the sulfur-mediated hydrophobic effects seen in thiophene-containing compounds.

Table 1: Key Structural Differences

Physicochemical and Functional Properties

- Solubility : The furan-carboxamide moiety may improve aqueous solubility compared to purely hydrophobic thiazole derivatives.

- Synthetic Complexity : The pyrazole-thiophene linkage requires precise regioselective synthesis, whereas thiazole-based compounds (e.g., Pharmacopeial Forum examples) often utilize modular urea/thiourea couplings .

- Crystallography : SHELX-based refinement (commonly used for small molecules) is critical for resolving the stereochemistry of such compounds, as seen in analogous studies .

Pharmacological Relevance

- Thiophene-containing compounds : Often exhibit kinase inhibition or antimicrobial activity due to sulfur’s electron-rich nature.

- Thiazole derivatives: Notable for antiviral and anticancer properties, as seen in FDA-approved drugs like ritonavir.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.